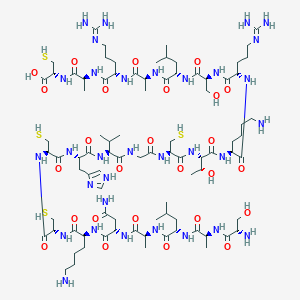

H-Ser-Ala-Leu-Ala-Asn-Lys-Cys-Cys-His-Val-Gly-Cys-Thr-Lys-Arg-Ser-Leu-Ala-Arg-Ala-Cys-OH

Description

A(4-24)(F23A)H2 is a synthetic analogue of the A chain of human relaxin, a peptide hormone known for its role in pregnancy and other physiological processes . This compound is designed to mimic the biological activity of relaxin, specifically targeting the relaxin family peptide receptors RXFP1 and RXFP2 .

Properties

Molecular Formula |

C87H154N32O26S4 |

|---|---|

Molecular Weight |

2192.6 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C87H154N32O26S4/c1-39(2)26-53(110-67(126)42(7)101-70(129)48(90)32-120)75(134)104-44(9)68(127)111-56(29-62(91)123)77(136)108-49(18-12-14-22-88)74(133)115-60(36-148)81(140)116-59(35-147)80(139)113-55(28-47-30-96-38-100-47)78(137)118-64(41(5)6)83(142)99-31-63(124)105-58(34-146)82(141)119-65(46(11)122)84(143)109-50(19-13-15-23-89)72(131)107-52(21-17-25-98-87(94)95)73(132)114-57(33-121)79(138)112-54(27-40(3)4)76(135)103-43(8)66(125)106-51(20-16-24-97-86(92)93)71(130)102-45(10)69(128)117-61(37-149)85(144)145/h30,38-46,48-61,64-65,120-122,146-149H,12-29,31-37,88-90H2,1-11H3,(H2,91,123)(H,96,100)(H,99,142)(H,101,129)(H,102,130)(H,103,135)(H,104,134)(H,105,124)(H,106,125)(H,107,131)(H,108,136)(H,109,143)(H,110,126)(H,111,127)(H,112,138)(H,113,139)(H,114,132)(H,115,133)(H,116,140)(H,117,128)(H,118,137)(H,119,141)(H,144,145)(H4,92,93,97)(H4,94,95,98)/t42-,43-,44-,45-,46+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 |

InChI Key |

JPICFXXNKSFHNE-FHWINVSDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A(4-24)(F23A)H2 involves chemical peptide synthesis methods. The process includes the sequential regioselective formation of disulfide bonds to ensure the correct folding and functionality of the peptide . The synthetic route typically involves solid-phase peptide synthesis (SPPS), followed by purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods: Industrial production of A(4-24)(F23A)H2 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: A(4-24)(F23A)H2 primarily undergoes peptide bond formation and disulfide bond formation during its synthesis . It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Disulfide Bond Formation: Oxidizing agents like iodine or air oxidation are used to form disulfide bonds.

Major Products: The major product of these reactions is the correctly folded and functional peptide, A(4-24)(F23A)H2, which retains high affinity for RXFP1 and RXFP2 receptors .

Scientific Research Applications

A(4-24)(F23A)H2 has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and folding.

Biology: Investigated for its role in modulating collagen metabolism and vascular control pathways.

Industry: Potential applications in the development of peptide-based therapeutics and diagnostic tools.

Mechanism of Action

A(4-24)(F23A)H2 exerts its effects by binding to the relaxin family peptide receptors RXFP1 and RXFP2 . The binding of A(4-24)(F23A)H2 to these receptors activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and extracellular signal-regulated kinase (ERK) pathway . This activation leads to various physiological responses, such as increased collagen metabolism and vascular relaxation .

Comparison with Similar Compounds

Human Relaxin (H2): The natural hormone that A(4-24)(F23A)H2 is designed to mimic.

INSL3: Another member of the relaxin family, which has specific actions on reproduction and bone metabolism.

B7-33: A single-chain derivative of relaxin with selective agonist activity at RXFP1.

Uniqueness: A(4-24)(F23A)H2 is unique due to its specific modifications, such as the F23A mutation, which enhances its selectivity for RXFP1 over RXFP2 . This selectivity makes it a valuable tool for studying the distinct biological actions of relaxin and its receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.